tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate
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Overview
Description
tert-Butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate: is an organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a thiazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 4-bromo-2-methyl-1,3-thiazole can be prepared by reacting 2-bromoacetone with thiourea under acidic conditions.
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Carbamate Formation: : The thiazole derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromine atom on the thiazole ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted thiazole derivatives.
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Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For example, oxidation with strong oxidizing agents can lead to the formation of sulfoxides or sulfones.
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Hydrolysis: : The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substituted Thiazoles: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines: Resulting from the hydrolysis of the carbamate group.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity, particularly in substitution reactions, makes it valuable for constructing diverse thiazole-based compounds.
Biology and Medicine
This compound can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors associated with the thiazole ring. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound could be utilized in the synthesis of agrochemicals, dyes, and materials science applications. Its structural features allow for modifications that can enhance the properties of final products.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-chloro-2-methyl-1,3-thiazol-5-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl N-(4-fluoro-2-methyl-1,3-thiazol-5-yl)carbamate: Contains a fluorine atom instead of bromine.
tert-Butyl N-(4-iodo-2-methyl-1,3-thiazol-5-yl)carbamate: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2742653-76-3 |
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Molecular Formula |
C9H13BrN2O2S |
Molecular Weight |
293.2 |
Purity |
95 |
Origin of Product |
United States |
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